Tert-butyl 3,4-dihydroxy-4-methylpentyloxycarbamate
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Overview
Description
Tert-butyl 3,4-dihydroxy-4-methylpentyloxycarbamate is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its tert-butyl group, dihydroxy functionalities, and a carbamate moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,4-dihydroxy-4-methylpentyloxycarbamate typically involves the reaction of tert-butyl carbamate with a suitable dihydroxy-methylpentyloxy precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,4-dihydroxy-4-methylpentyloxycarbamate undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), and elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Tert-butyl 3,4-dihydroxy-4-methylpentyloxycarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3,4-dihydroxy-4-methylpentyloxycarbamate involves its interaction with specific molecular targets and pathways. The dihydroxy groups can participate in hydrogen bonding and redox reactions, while the carbamate moiety can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-tert-Butyl-4-hydroxyanisole: Known for its antioxidant properties and used in food preservation.
3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines: Explored for their potential as biologically active agents in pharmaceuticals.
2-tert-Butyl-4-methoxyphenol: Used as a synthetic intermediate and in the production of polymers.
Uniqueness
Tert-butyl 3,4-dihydroxy-4-methylpentyloxycarbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H23NO5 |
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Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl N-(3,4-dihydroxy-4-methylpentoxy)carbamate |
InChI |
InChI=1S/C11H23NO5/c1-10(2,3)17-9(14)12-16-7-6-8(13)11(4,5)15/h8,13,15H,6-7H2,1-5H3,(H,12,14) |
InChI Key |
JXVBNFWUEAWBDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCC(C(C)(C)O)O |
Origin of Product |
United States |
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